molecular formula C11H8FNO3 B1308959 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid CAS No. 1736-20-5

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

Cat. No. B1308959
CAS RN: 1736-20-5
M. Wt: 221.18 g/mol
InChI Key: ZSDKQOQGZGDHNC-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound with three carbon atoms and two nitrogen atoms . The “2-Fluoro-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached. The “5-methyl” indicates a methyl group (CH3) attached to the fifth carbon of the isoxazole ring. The “4-carboxylic acid” part suggests a carboxylic acid group (COOH) attached to the fourth carbon of the isoxazole ring .

Scientific Research Applications

  • 3-Fluorophenylboronic acid : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

  • 2-Fluorophenylboronic acid : This compound is a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes. It’s also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

  • 4-Chloro-2-fluorophenylboronic acid : While there isn’t much specific information available about this compound, it’s part of a collection of unique chemicals provided for early discovery researchers .

  • 3-Fluorophenylboronic acid : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

  • 2-Fluorophenylboronic acid : This compound is a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It’s also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

  • 4-Chloro-2-fluorophenylboronic acid : While there isn’t much specific information available about this compound, it’s part of a collection of unique chemicals provided for early discovery researchers .

properties

IUPAC Name

3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDKQOQGZGDHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424363
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid

CAS RN

1736-20-5
Record name 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methoxycarbonyl-5-methyl-3-(2-fluorophenyl)isoxazole (2.20 g, 8.84 mmol), MeOH (25 ml), and 2N NaOH (8.8 ml) was heated at 50° C. overnight (19 h). The reaction was cooled to room temperature, diluted with H2O, and acidified (2N HCl) to less than pH 3. The mixture was extracted with EtOAc (twice) and the combined extracts were washed (brine), dried (MgSO4), filtered, and concentrated to give the title compound (1.88 g, 96%). This material was used without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

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